molecular formula C20H21NO B2798935 N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine CAS No. 2138178-39-7

N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine

Cat. No.: B2798935
CAS No.: 2138178-39-7
M. Wt: 291.394
InChI Key: PRVXOKQNNRMMST-UHFFFAOYSA-N
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Description

N-Benzyl-2-(7-methoxy-1-naphthyl)ethanamine is a synthetic amine derivative characterized by a benzyl group attached to the nitrogen of an ethanamine backbone, which is further substituted at the β-position with a 7-methoxy-1-naphthyl moiety.

Key structural features include:

  • N-Benzyl group: Enhances lipophilicity and may influence receptor binding kinetics.
  • Ethanamine backbone: Provides flexibility for conformational changes critical to receptor activation.

Properties

IUPAC Name

N-benzyl-2-(7-methoxynaphthalen-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-22-19-11-10-17-8-5-9-18(20(17)14-19)12-13-21-15-16-6-3-2-4-7-16/h2-11,14,21H,12-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVXOKQNNRMMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2CCNCC3=CC=CC=C3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine typically involves the reaction of 7-methoxy-1-naphthaldehyde with benzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Substituted amines and other derivatives

Scientific Research Applications

N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine has diverse applications in scientific research, including:

    Medicinal Chemistry: It serves as a building block for synthesizing pharmacologically active compounds used in drug development.

    Organic Synthesis: The compound is used in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of naphthalene-based compounds.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Differences :

  • Toxicity : NBOMe compounds exhibit high toxicity (e.g., seizures, hyperthermia) at low doses (~0.5 mg), whereas the naphthyl analog’s safety profile remains uncharacterized but may differ due to reduced blood-brain barrier penetration .

N-Benzyl-2-(heterocyclic)ethanamines

Compounds such as N-benzyl-2-(7-methyl-3,7-dihydropyrano[3,2-e]indol-1-yl)ethanamine (8b) feature fused heterocyclic systems instead of naphthyl groups .

Compound Core Structure Bioactivity Notes
Target Compound Naphthyl Unknown; predicted CNS activity
8b Pyranoindole Characterized via $^{13}\text{C}$-NMR and HR-MS; no reported receptor data
8d Pyranoindole with phenyl Enhanced rigidity due to spirocyclic system

Key Differences :

  • Heteroatoms: Pyranoindole derivatives introduce oxygen and nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to the purely hydrocarbon naphthyl group.
  • Synthesis: Pyranoindole analogs are synthesized via TFE-mediated cyclization , whereas naphthyl derivatives may require Friedel-Crafts or Suzuki coupling for aromatic functionalization.

Simpler N-Benzyl Ethanolamine Derivatives

Compounds like N-benzyl-2-methoxyethanamine () lack extended aromatic systems but retain the N-benzyl and methoxy motifs.

Compound Structure Properties
Target Compound Naphthyl + methoxy High molecular weight (est. ~305 g/mol)
N-Benzyl-2-methoxyethanamine Methoxyethyl chain Lower lipophilicity (LogP ~1.5); minimal receptor data

Key Differences :

  • Pharmacokinetics : The methoxyethyl chain in simpler derivatives likely reduces metabolic stability compared to the naphthyl group, which may resist rapid oxidation.
  • Synthetic Accessibility : Methoxyethanamine derivatives are synthesized in fewer steps (e.g., reductive amination ), whereas naphthyl analogs require specialized aromatic coupling reactions.

Biological Activity

N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine, often referred to in research as a derivative of the naphthalene family, has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapeutics. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), enzyme inhibition studies, and cytotoxicity assessments.

Chemical Structure and Derivatives

The compound this compound features a naphthalene moiety substituted with a methoxy group at the 7-position and a benzyl group. This structural configuration is crucial for its biological activity. The methoxy group enhances lipophilicity, which is often associated with increased membrane permeability and biological efficacy.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. For instance, a derivative known as 7av was shown to inhibit AChE with an IC50 value of 0.176 µM and BChE with an IC50 value of 0.37 µM, indicating potent anti-cholinesterase activity .

Table 1: Inhibition Potency of N-benzyl Derivatives

CompoundAChE IC50 (µM)BChE IC50 (µM)
7av0.1760.37
7a0.200.60
7aq0.08Not determined

The non-competitive inhibition mechanism was confirmed through enzyme kinetics studies, which revealed that 7av binds to both the catalytic and peripheral anionic sites of AChE . Molecular docking studies further elucidated the binding interactions, suggesting that hydrophobic interactions between the naphthalene ring and active site residues play a significant role in its inhibitory action.

Cytotoxicity and Neuroinflammation

Cytotoxicity assays conducted on various cell lines, including J774A.1 macrophages and primary astrocytes, demonstrated that 7av exhibits moderate toxicity with a GI50 value around 6.25 µM . While it reduced cell viability in both cell types, it was comparatively less toxic to astrocytes, indicating a potential therapeutic window.

Moreover, the compound's effect on neuroinflammation was assessed through IL-1β level measurement in nigericin-induced models; however, no statistically significant anti-inflammatory effects were observed, suggesting that while 7av may have neuroprotective properties via cholinesterase inhibition, its role in modulating inflammation requires further investigation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the benzyl moiety significantly affect biological activity. For example, substituting electron-withdrawing groups on the benzyl ring enhances inhibitory potency against cholinesterases . The positioning of methoxy groups also plays a critical role; moving from the 3,4 to the 3,5 positions on the phenyl ring markedly increases AChE inhibition efficacy .

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